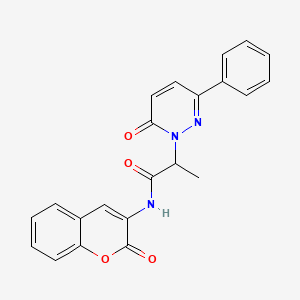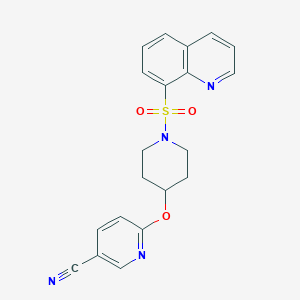![molecular formula C16H25NO3 B2646086 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid CAS No. 237400-98-5](/img/structure/B2646086.png)
2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid is a chemical compound with the molecular formula C17H27NO3 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid consists of an adamantylcarbonyl group attached to an amino-methylbutanoic acid. The molecular weight is 293.40 .Applications De Recherche Scientifique
Synthesis and Structural Analysis : A study by Matković et al. (2007) details the synthesis of new adamantane depsides, which include derivatives of 2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid. These compounds were characterized by spectroscopic data, and their crystal structures and stereochemistry were determined through X-ray structure analysis. This research provides insights into the molecular conformation of such compounds in their solid state, highlighting their hydrophilic and hydrophobic bilayers (Matković et al., 2007).
Medicinal Chemistry Applications : In the field of medicinal chemistry, Wanka et al. (2007) described the synthesis of adamantane amides, which yield aminoadamantanes or γ-aminoadamantanecarboxylic acids after hydrolytic cleavage. These compounds, being analogues of γ-aminobutyric acid (GABA), have potential applications in medicinal chemistry and organocatalysis. This underscores the versatility of adamantane derivatives in pharmaceutical research (Wanka et al., 2007).
Stereochemistry and Enantioselective Synthesis : Research by Estermann and Seebach (1988) focused on the diastereoselective alkylation of 3-aminobutanoic acid in the 2-position, a process that is crucial in the synthesis of stereochemically pure compounds. This study contributes to the understanding of how adamantane derivatives can be used in the synthesis of specific stereochemical configurations, an important aspect in drug design and synthesis (Estermann & Seebach, 1988).
Catalytic Activity and Chemical Reactions : A study by Farcasiu et al. (1996) explored the reaction of adamantane on sulfated zirconia, elucidating the mechanism of interaction of sulfated zirconia with saturated hydrocarbons. This research demonstrates the catalytic potential of adamantane derivatives in chemical reactions, particularly in hydrocarbon conversions (Farcasiu et al., 1996).
Chemical Stability and Interactions : Ośmiałowski et al. (2013) conducted a study on the association of 2-acylaminopyridines and benzoic acids, focusing on the steric and electronic substituent effect. This research provides insight into the stability and chemical interactions of adamantane derivatives, which is essential for developing new materials and pharmaceuticals (Ośmiałowski et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(adamantane-1-carbonylamino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-9(2)13(14(18)19)17-15(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-13H,3-8H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUAZYKHHMOUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Adamantylcarbonyl)amino]-3-methylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646006.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2646008.png)
![4-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzyl}morpholine](/img/structure/B2646009.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2646012.png)


![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2646018.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2646021.png)


